molecular formula C11H9FN2O2 B1491331 6-(p-Fluorophenyl)-3-methyluracil CAS No. 2097974-35-9

6-(p-Fluorophenyl)-3-methyluracil

Cat. No. B1491331
CAS RN: 2097974-35-9
M. Wt: 220.2 g/mol
InChI Key: WWVNVAFLTNCFGC-UHFFFAOYSA-N
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Description

“6-(p-Fluorophenyl)-3-methyluracil” is a chemical compound that contains a uracil base, which is a component of RNA, substituted with a methyl group at the 3rd position and a p-fluorophenyl group at the 6th position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a uracil ring, which is a type of pyrimidine, substituted with a methyl group and a p-fluorophenyl group . The exact structure would depend on the specific locations of these substitutions .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used . As a uracil derivative, it might participate in reactions similar to those of other uracil derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . These might include properties such as solubility, melting point, boiling point, and spectral data .

Scientific Research Applications

Fluorination of Uracil Derivatives

6-Methyluracil and its derivatives, including those similar to 6-(p-Fluorophenyl)-3-methyluracil, have been explored for fluorination processes. One study discussed the treatment of 6-methyluracil with elemental fluorine, leading to derivatives like 5-fluoro-6-methyluracil and 5-fluoro-6-fluoromethyluracil, demonstrating stability towards hydrolysis and nucleophilic agents (Cech, Herrmann, & Holý, 1977).

Radical Inhibition Properties

A study on pyrimidine derivatives, including 6-methyluracil, highlighted their potential as pharmaceuticals exhibiting antioxidant properties. The efficacy of these compounds as antioxidants is a critical characteristic of their biological activity (Dautova, Akhatova, Safarova, Gerchikov, & Khursan, 2010).

Electrophilic Fluorination Protocol

Research on methylated uracils, closely related to this compound, introduced an efficient fluorination protocol using ionic liquids. This study revealed the acceleration of reactions and the influence of ionic liquid anions on the rate of reaction, providing insights into the fluorination process of uracils (Borodkin, Elanov, Gatilov, & Shubin, 2016).

Applications in Receptor Antagonists

Another study discussed the synthesis of derivatives of 6-methyluracils, including (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils, demonstrating their application as human GnRH receptor antagonists. The research explored structure-activity relationships to optimize receptor binding (Rowbottom et al., 2004).

Interaction with Nitrobenzenes

The reaction of 6-ethylamino-3-methyluracil with nitrobenzenes was investigated, highlighting the formation of isoalloxazines and other derivatives, suggesting potential applications in chemical synthesis and pharmaceuticals (Harayama, Jinno, Tezuka, & Yoneda, 1986).

Mechanism of Action

The mechanism of action of “6-(p-Fluorophenyl)-3-methyluracil” is not clear without specific biological or pharmacological data . If this compound has biological activity, it could potentially interact with biological targets in a manner similar to other uracil derivatives .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of "6-(p-Fluorophenyl)-3-methyluracil" . As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNVAFLTNCFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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